2-((3-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
CAS No.: 868218-85-3
Cat. No.: VC4636217
Molecular Formula: C17H17ClN2O2S2
Molecular Weight: 380.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868218-85-3 |
|---|---|
| Molecular Formula | C17H17ClN2O2S2 |
| Molecular Weight | 380.91 |
| IUPAC Name | 2-[(3-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
| Standard InChI | InChI=1S/C17H17ClN2O2S2/c1-13-5-7-16(8-6-13)24(21,22)20-10-9-19-17(20)23-12-14-3-2-4-15(18)11-14/h2-8,11H,9-10,12H2,1H3 |
| Standard InChI Key | YFEJDZHASAALKL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl |
Introduction
2-((3-Chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound features a tosyl group, a 3-chlorobenzyl thioether moiety, and a dihydroimidazole core. Such compounds have garnered attention for their potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Structural Characteristics
Molecular Formula: C17H17ClN2O2S
Key Functional Groups:
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Imidazole Core: A five-membered heterocyclic ring with two nitrogen atoms.
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Tosyl Group (p-Toluenesulfonyl): Known for its electron-withdrawing properties and role in enhancing the solubility of organic molecules.
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3-Chlorobenzyl Thioether: Contributes to the compound's lipophilicity and potential interaction with biological targets.
Synthesis Pathway
The synthesis of 2-((3-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves:
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Preparation of the Tosylated Imidazole Core: Tosyl chloride reacts with an imidazole derivative under basic conditions to introduce the tosyl group.
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Thioether Formation: A nucleophilic substitution reaction between a 3-chlorobenzyl halide and the thiol-functionalized imidazole derivative yields the final product.
This two-step process is efficient and allows for structural modifications to optimize biological activity.
Analytical Characterization
The compound is characterized using various spectroscopic techniques:
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NMR Spectroscopy (¹H and ¹³C): Confirms the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Provides molecular weight confirmation.
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Infrared Spectroscopy (IR): Identifies functional groups like sulfonamide (-SO₂-) and thioether (-S-) bonds.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit the following activities:
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Antimicrobial Properties: The presence of halogenated benzyl groups enhances interaction with bacterial membranes.
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Anti-inflammatory Effects: Imidazole derivatives are known to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Enzyme Inhibition: Sulfonamide groups often interact with metalloproteins or serine proteases.
Further in vitro and in silico studies are needed to confirm these activities for this specific compound.
Potential Applications
The unique structure of this compound makes it suitable for:
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Drug Development: As a lead compound for antimicrobial or anti-inflammatory agents.
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Chemical Biology Tools: To study enzyme inhibition mechanisms.
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Material Science: The tosyl group may enhance solubility in organic solvents, making it useful in material synthesis.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C17H17ClN2O2S |
| Molecular Weight | ~348.85 g/mol |
| Key Functional Groups | Imidazole, Tosyl, Thioether |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Biological Activity | Potential antimicrobial and anti-inflammatory |
Future Research Directions
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Docking Studies: Computational modeling to predict binding affinity with biological targets.
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Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.
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Toxicity Assessment: Determining cytotoxicity against normal versus cancerous cell lines.
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